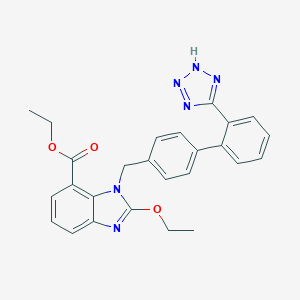

![molecular formula C13H13N3O2 B029844 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid CAS No. 1219368-79-2](/img/structure/B29844.png)

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

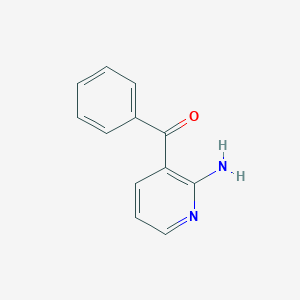

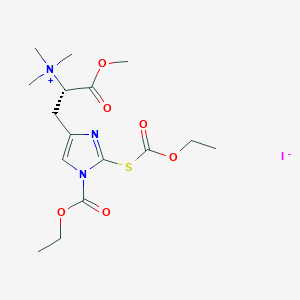

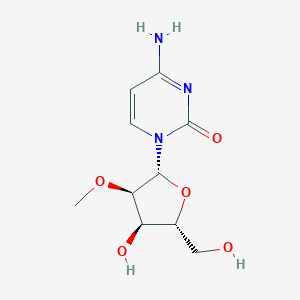

The compound “3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid” is a derivative of 2,2’-bipyridine, which is a common ligand in coordination chemistry . The presence of the amino and carboxylic acid groups suggests that this compound could participate in various chemical reactions and could potentially form complexes with metal ions.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the planar 2,2’-bipyridine core, with the amino and carboxylic acid groups attached at the 3-position of one of the pyridine rings . The presence of these functional groups could influence the properties of the compound, such as its solubility and reactivity.Chemical Reactions Analysis

The amino and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions. For example, the amino group could engage in reactions with carboxylic acids or acyl chlorides to form amides . The carboxylic acid group could react with alcohols to form esters, or with amines to form amides.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and carboxylic acid groups could increase its solubility in polar solvents . The planar bipyridine core could contribute to its ability to stack with other aromatic systems.Wissenschaftliche Forschungsanwendungen

Electrochemiluminescence Based Biosensor Applications

The compound is used in the development of Electrochemiluminescence (ECL) based biosensors . Tris (bipyridine)ruthenium (II) chloride (Ru (bpy)32+) and its derivatives have been used as primary luminophores since 1972 . The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use Ru (bpy)32+ and its derivatives as highly active ECL probes in modern analytical science .

Detection of Biomolecules

The compound has been used in the selective and sensitive detection of biomolecules . Novel surface modification of Ru (bpy)32+ based ECL platforms are highly useful in this application .

DNA Analysis

It has been used in DNA analysis . The compound’s properties make it suitable for this application .

Immunoassays Detection

The compound is used in immunoassays detection . The variety of ECL experiments were studied by using different forms of Ru(bpy) 32+ like Ru-chelates, doped nanoparticles-Ru(bpy) 32+ and polymer-Ru(bpy) 32+ complex and used as an ECL label in detecting the immunoassays .

Bio-imaging

The compound is used in bio-imaging . It has been used to visualize biologically important molecules in cells and tissue of living organisms .

Genetic Incorporation into Proteins

The compound is used for the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe . This application is particularly useful in proteomics research .

Biocatalysis

The compound is used in the field of biocatalysis . It has been used to generate copper artificial metalloenzymes capable of stereoselective control .

Synthesis of Bipyridine Derivatives

The compound is used in the synthesis of bipyridine derivatives . Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Wirkmechanismus

Target of Action

It’s known that 2,2’-bipyridine, a structural component of this compound, is a bidentate chelating ligand, forming complexes with many transition metals . This suggests that the compound might interact with metal ions in biological systems.

Mode of Action

It’s known that 2,2’-bipyridine, a part of this compound, forms complexes with transition metals . This suggests that the compound might interact with its targets by forming complexes, leading to changes in the biochemical processes involving these metal ions.

Pharmacokinetics

It’s known that genetic factors can influence the pharmacokinetics of compounds, affecting the enzymes and transporters involved in their absorption, distribution, metabolism, and elimination . The impact on bioavailability would depend on these factors.

Safety and Hazards

Zukünftige Richtungen

The study of bipyridine derivatives is an active area of research, with potential applications in areas such as coordination chemistry, supramolecular chemistry, and materials science . The introduction of functional groups such as amino and carboxylic acid could open up new possibilities for the design of novel materials and catalysts.

Eigenschaften

IUPAC Name |

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTQURBMIRJISI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)